molecular formula C21H23NO4 B6664603 2-[3-(2-Methyl-5-phenylmorpholin-4-yl)-3-oxopropyl]benzoic acid

2-[3-(2-Methyl-5-phenylmorpholin-4-yl)-3-oxopropyl]benzoic acid

Cat. No.: B6664603
M. Wt: 353.4 g/mol
InChI Key: ICAIFUPXQIYLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Methyl-5-phenylmorpholin-4-yl)-3-oxopropyl]benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methyl-5-phenylmorpholin-4-yl)-3-oxopropyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine ring, followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of catalysts, such as palladium or platinum, and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methyl-5-phenylmorpholin-4-yl)-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, introducing new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(2-Methyl-5-phenylmorpholin-4-yl)-3-oxopropyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[3-(2-Methyl-5-phenylmorpholin-4-yl)-3-oxopropyl]benzoic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(2-methyl-5-phenylmorpholin-4-yl)-3-oxopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-15-13-22(19(14-26-15)17-8-3-2-4-9-17)20(23)12-11-16-7-5-6-10-18(16)21(24)25/h2-10,15,19H,11-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAIFUPXQIYLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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